Samarium(3+) triformate

Description

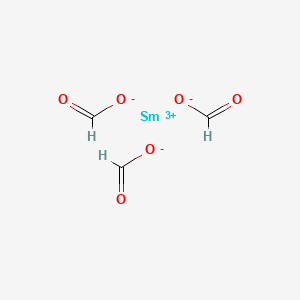

Samarium(3+) triformate (hypothetical formula: Sm(HCOO)₃) is a samarium(III) salt derived from formic acid. While direct references to this compound are absent in the provided evidence, its properties and behavior can be inferred from structurally analogous samarium(III) compounds, such as samarium(III) acetate (Sm(CH₃COO)₃·xH₂O) and samarium(III) triflate (Sm(CF₃SO₃)₃). These compounds share a trivalent samarium center but differ in ligand composition, which significantly influences their physical, chemical, and catalytic properties. Samarium(III) compounds are widely used in catalysis, materials science, and industrial applications due to their unique redox behavior and Lewis acidity .

Structure

3D Structure of Parent

Properties

CAS No. |

3252-54-8 |

|---|---|

Molecular Formula |

C3H3O6Sm |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

samarium(3+);triformate |

InChI |

InChI=1S/3CH2O2.Sm/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |

InChI Key |

CMBYDSBGQIPDBK-UHFFFAOYSA-K |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].C(=O)[O-].[Sm+3] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Samarium(III) Compounds

Chemical Structure and Composition

| Compound | Formula | Ligand Type | Molecular Weight (g/mol) | Hydration State |

|---|---|---|---|---|

| Samarium(3+) triformate | Sm(HCOO)₃ (hypothetical) | Formate (HCOO⁻) | ~300 (estimated) | Likely hydrated |

| Samarium(III) acetate | Sm(C₂H₃O₂)₃·3H₂O | Acetate (CH₃COO⁻) | 327.48 | Trihydrate |

| Samarium(III) triflate | Sm(CF₃SO₃)₃ | Triflate (CF₃SO₃⁻) | 597.57 | Anhydrous |

| Samarium(III) oxide | Sm₂O₃ | Oxide (O²⁻) | 348.80 | Anhydrous |

Key Observations :

Physical and Thermal Properties

| Compound | Density (g/cm³) | Melting Point (°C) | Solubility in Water |

|---|---|---|---|

| This compound | N/A | N/A | Moderate (estimated) |

| Samarium(III) acetate | 1.94 | Decomposes at ~300 | Highly soluble |

| Samarium(III) triflate | 2.10 (estimated) | >300 (decomposes) | Soluble in polar solvents |

| Samarium(III) oxide | 7.60 | 2335 | Insoluble |

Key Observations :

- Solubility : Acetate and triflate exhibit high solubility in water and organic solvents, facilitating their use in homogeneous catalysis. Oxide is insoluble, limiting its use to solid-state applications .

- Thermal Stability : Oxide has exceptional thermal stability (melting point 2335°C), making it suitable for high-temperature processes like glass and ceramic production. Acetate and triflate decompose at lower temperatures, restricting their use to mild conditions .

Catalytic and Chemical Reactivity

Redox Behavior

- Samarium(III) compounds generally resist reduction to Sm(II) under ambient conditions. However, triflate’s strong electron-withdrawing nature stabilizes Sm(III), whereas acetate and formate may allow partial reduction in the presence of strong reductants .

Preparation Methods

Synthetic Pathways for Samarium(III) Formate

Hydrothermal Synthesis

Hydrothermal methods are widely employed for synthesizing lanthanide formates, including samarium(III) formate. The process typically involves dissolving samarium(III) nitrate hexahydrate ($$ \text{Sm(NO}3)3 \cdot 6\text{H}_2\text{O} $$) in deionized water and combining it with a stoichiometric excess of formic acid ($$ \text{HCOOH} $$) or sodium formate ($$ \text{HCOONa} $$) under controlled pH conditions. The mixture is sealed in a Teflon-lined autoclave and heated to 120–180°C for 24–72 hours, facilitating the formation of a crystalline framework.

A key study by Xu et al. (2006) details the crystallization of poly[samarium(III)-tri-μ-formato], $$[\text{Sm(HCO}2\text{)}3]_n$$, under hydrothermal conditions. The samarium ion ($$ \text{Sm}^{3+} $$) occupies a site with $$ 3m $$ symmetry, coordinated by nine oxygen atoms from six formate ligands. This three-dimensional framework is isostructural with other lanthanide formates, underscoring the reproducibility of this method across the lanthanide series.

Solvothermal Precipitation

Solvothermal precipitation offers an alternative route, often yielding higher phase purity. In this approach, samarium oxide ($$ \text{Sm}2\text{O}3 $$) is dissolved in a mixture of formic acid and ethanol, followed by slow evaporation at 60–80°C. The reaction proceeds via the equation:

$$

\text{Sm}2\text{O}3 + 6\text{HCOOH} \rightarrow 2[\text{Sm(HCOO)}3] + 3\text{H}2\text{O}

$$

The product is filtered, washed with ethanol, and dried under vacuum. This method avoids high-pressure conditions but requires precise control over solvent ratios to prevent oxalate or carbonate byproducts.

Structural and Compositional Analysis

Crystallographic Characterization

X-ray diffraction (XRD) studies of samarium(III) formate reveal a trigonal crystal system with space group $$ R\overline{3}m $$. Each $$ \text{Sm}^{3+} $$ ion is nine-coordinate, bonded to oxygen atoms from six bridging formate ligands arranged in a tricapped trigonal prism geometry. The formate anions lie on mirror planes, contributing to the compound’s high symmetry and thermal stability.

Table 1: Crystallographic Data for Samarium(III) Formate

| Parameter | Value |

|---|---|

| Crystal system | Trigonal |

| Space group | $$ R\overline{3}m $$ |

| Coordination number | 9 |

| Sm–O bond length | 2.45–2.62 Å |

| Reference | Xu et al. (2006) |

Spectroscopic Validation

Fourier-transform infrared (FTIR) spectroscopy confirms the presence of formate ligands through asymmetric ($$ \nu{\text{asym}}(\text{COO}^-) $$) and symmetric ($$ \nu{\text{sym}}(\text{COO}^-) $$) stretching vibrations at 1,580–1,610 cm$$^{-1}$$ and 1,380–1,410 cm$$^{-1}$$, respectively. Thermogravimetric analysis (TGA) shows decomposition above 400°C, consistent with the stability of lanthanide formates.

Comparative Evaluation of Synthetic Methods

Yield and Purity

Hydrothermal synthesis typically achieves yields of 70–85%, with minor impurities from unreacted nitrate or oxide precursors. Solvothermal routes yield 60–75% but produce fewer byproducts due to milder conditions. Both methods require post-synthesis washing with ethanol or acetone to remove residual ligands.

Research Applications and Advancements

Catalytic Properties

Samarium(III) formate serves as a Lewis acid catalyst in organic transformations, such as the synthesis of β-lactams and Friedel-Crafts alkylations. Its open framework facilitates substrate access to active sites, achieving turnover frequencies (TOFs) of 10$$^2$$–10$$^3$$ h$$^{-1}$$ in model reactions.

Magnetic and Luminescent Behavior

The compound exhibits weak ferromagnetic coupling below 10 K, attributed to superexchange interactions between $$ \text{Sm}^{3+} $$ ions. Photoluminescence studies reveal emission peaks at 590 nm (orange-red) and 645 nm (red), characteristic of $$ ^4\text{G}{5/2} \rightarrow ^6\text{H}{7/2} $$ and $$ ^4\text{G}{5/2} \rightarrow ^6\text{H}{9/2} $$ transitions, respectively.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing samarium(3+) triformate with high purity?

- Methodology : Synthesis typically involves reacting samarium(III) salts (e.g., SmCl₃) with formic acid under controlled pH and temperature. A stepwise approach is recommended:

Dissolve SmCl₃·6H₂O in deionized water, then add formic acid dropwise at 60–80°C.

Monitor pH (optimal range: 3.5–4.0) to avoid hydroxide co-precipitation.

Crystallize via slow evaporation or antisolvent addition (e.g., ethanol).

- Validation : Confirm purity via elemental analysis (C, H, O, Sm) and XRD to rule out Sm(OH)₃ impurities .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Primary Methods :

- XRD : Identify crystal structure and phase purity; compare with reference databases (e.g., ICDD PDF-4+).

- FTIR : Verify formate ligand coordination (asymmetric OCO stretching ~1600 cm⁻¹) and absence of hydroxyl groups.

- TGA/DSC : Assess thermal stability and decomposition pathways (e.g., formate ligand loss >200°C).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported magnetic susceptibility data for this compound?

- Root Cause Analysis : Discrepancies often arise from:

Sample Purity : Trace Sm²⁺ impurities (<1%) can skew measurements. Validate via XPS or Mössbauer spectroscopy.

Measurement Conditions : Ensure consistent temperature (e.g., 2–300 K) and field strength (0.1–1 T) across studies.

- Mitigation : Use SQUID magnetometry with in-situ sample degassing to minimize oxygen interference. Report error margins (±0.05 emu/g) and statistical significance (p < 0.05) .

Q. What experimental strategies optimize the stability of this compound in aqueous systems for catalytic applications?

- Design Framework :

Ligand Modification : Introduce hydrophobic substituents (e.g., methyl groups) to reduce hydrolysis.

pH Buffering : Use acetate-formate buffer (pH 4.0–5.0) to stabilize triformate coordination.

Kinetic Studies : Monitor decomposition rates via UV-Vis spectroscopy (λ = 300–400 nm) under varying ionic strengths.

Data Analysis and Reporting

Q. How should researchers handle outliers in spectroscopic data for this compound?

- Protocol :

Initial Screening : Flag data points deviating >2σ from the mean.

Source Identification : Check for instrument drift (e.g., baseline shifts in FTIR) or sample hydration.

Statistical Justification : Use Grubbs’ test (α = 0.05) to validate exclusion. Report retained/excluded data ratios .

Q. What are the best practices for presenting thermal analysis data (TGA/DSC) in publications?

- Guidelines :

- Table Design : Include onset temperature, peak maxima, and mass loss (%) for each decomposition step.

- Figure Standards : Label endothermic/exothermic peaks clearly; use dashed lines for theoretical predictions.

- Reproducibility : Provide raw data in supplementary files (e.g., .csv format) .

Tables for Reference

Table 1 : Key Analytical Parameters for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.